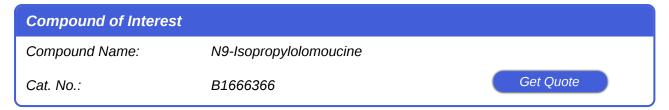


N9-Isopropylolomoucine: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Isopropylolomoucine, a synthetic purine analogue, has emerged as a significant inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. This technical guide provides a comprehensive overview of **N9-Isopropylolomoucine**, detailing its mechanism of action, inhibitory profile against key CDKs, and its effects on cellular processes such as cell cycle progression and apoptosis. Detailed experimental protocols for the characterization of this inhibitor are provided, alongside visualizations of the pertinent signaling pathways, to facilitate further research and drug development efforts.

Introduction

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a pivotal role in orchestrating the eukaryotic cell cycle. Their sequential activation, through binding with their regulatory cyclin partners, drives the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

N9-Isopropylolomoucine is a second-generation derivative of olomoucine, one of the first identified CDK inhibitors. The addition of an isopropyl group at the N9 position of the purine ring enhances its potency and selectivity compared to the parent compound. This guide serves as a



technical resource, consolidating key data and methodologies for researchers working with **N9-Isopropylolomoucine**.

Chemical Properties

Property	Value
IUPAC Name	2-((6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl)amino)ethan-1-ol
Molecular Formula	C17H22N6O
Molecular Weight	326.40 g/mol
CAS Number	158982-15-1
Appearance	Solid
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO

Mechanism of Action

N9-Isopropylolomoucine functions as an ATP-competitive inhibitor of CDKs. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins that are essential for cell cycle progression. The primary targets of **N9-Isopropylolomoucine** and its parent compound, olomoucine, include CDK1/cyclin B, CDK2, and CDK5.[1][2] By inhibiting these kinases, **N9-Isopropylolomoucine** effectively halts the cell cycle at various checkpoints, primarily the G1/S and G2/M transitions.

Quantitative Data In Vitro Kinase Inhibitory Activity

While specific IC50 values for **N9-Isopropylolomoucine** are not widely published in comprehensive panels, the inhibitory activities of its parent compound, olomoucine, and a closely related derivative, olomoucine II, provide valuable context for its expected potency and selectivity.



Comp ound	CDK1/ cyclin B	CDK2/ cyclin A	CDK2/ cyclin E	CDK4/ cyclin D1	CDK5/ p35	CDK7/ cyclin H	CDK9/ cyclin T	ERK1/ p44 MAPK
Olomou cine	7 μM[2]	7 μΜ	7 μM[2]	>100 μM	3 μM[2]	-	-	25 μΜ
Olomou cine II	7.6 μM[3]	-	0.1 μM[3]	19.8 μΜ[3]	-	0.45 μM[3]	0.06 μM[3]	>100 μM

Note: The table presents IC50 values, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Effects

Treatment of cancer cell lines with olomoucine derivatives has been shown to induce cell cycle arrest and apoptosis.

Cell Line	Effect	Concentration	Reference
RAW264.7	Arrested cell proliferation	75 μM (Olomoucine)	[1]
HL-60	Induction of apoptosis, G2 phase arrest	Higher doses (Olomoucine)	[4]
HeLa	G2 phase arrest	Higher doses (Olomoucine)	[4]
MR65 (NSCLC)	G1/S and G2/M arrest, apoptosis	200 μM (Olomoucine)	[5]
CHP-212 (Neuroblastoma)	G1/S and G2/M arrest, apoptosis	200 μM (Olomoucine)	[5]

Signaling Pathways Cell Cycle Regulation

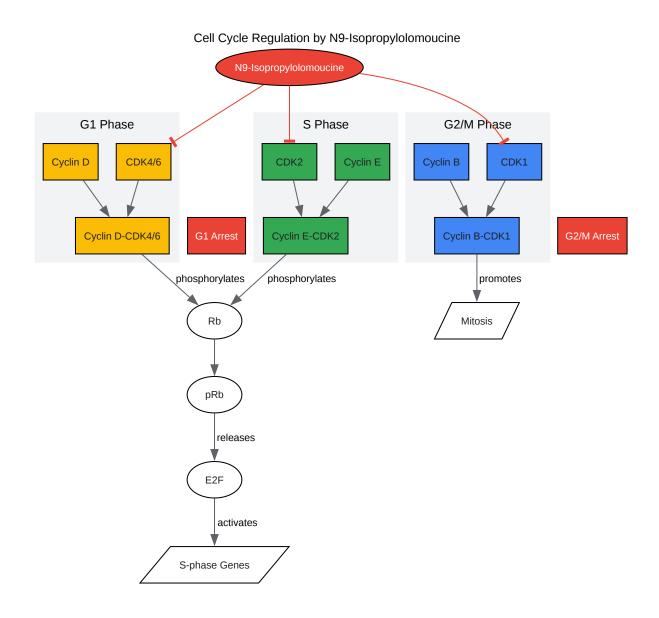


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N9-Isopropylolomoucine's primary mechanism involves the direct inhibition of CDKs, leading to the arrest of the cell cycle. A key downstream effector of CDK4/6 and CDK2 is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. CDK-mediated phosphorylation of Rb releases E2F, allowing cell cycle progression. By inhibiting CDKs, N9-Isopropylolomoucine maintains Rb in its active, hypophosphorylated state, thus blocking the G1/S transition. Inhibition of CDK1/cyclin B prevents entry into mitosis, causing a G2/M arrest.





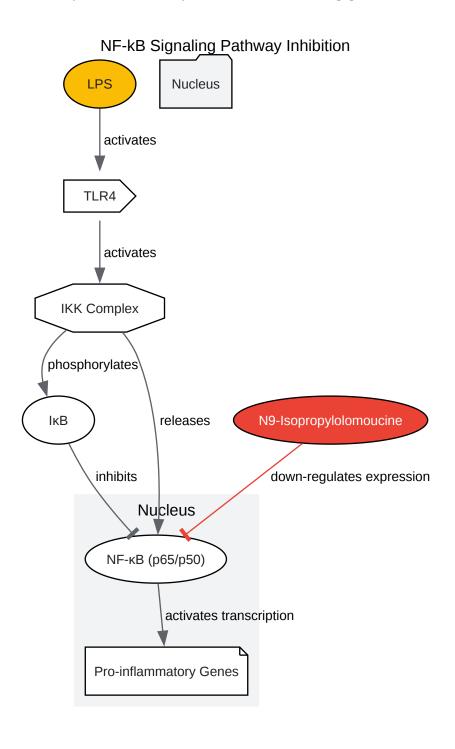
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Mechanism of N9-Isopropylolomoucine-induced cell cycle arrest.

NF-kB Signaling Pathway



Olomoucine and its derivatives have been shown to reduce inflammatory responses by down-regulating the Nuclear Factor kappa B (NF-кB) signaling pathway.[1][6] In unstimulated cells, NF-кB is sequestered in the cytoplasm by its inhibitor, IkB. Upon stimulation by signals such as lipopolysaccharide (LPS), the IkB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IkB. This allows NF-kB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Olomoucine has been observed to reduce the expression of the p65 subunit of NF-kB.[1]



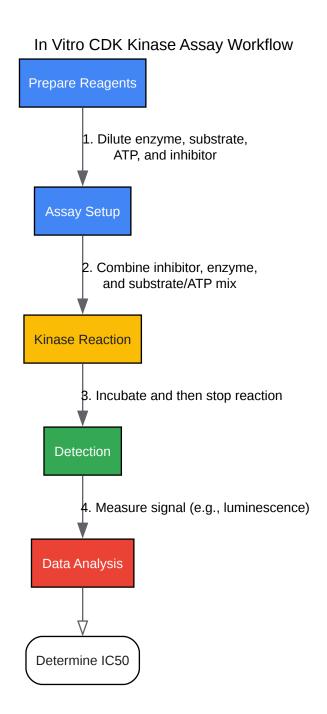


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Inhibition of the NF-κB pathway by olomoucine derivatives.

Experimental Protocols In Vitro CDK Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of **N9-Isopropylolomoucine** against a specific CDK/cyclin complex.





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Workflow for an in vitro CDK kinase assay.

Materials:

- Purified recombinant CDK/cyclin complex (e.g., CDK1/cyclin B)
- Kinase substrate (e.g., Histone H1)
- ATP
- N9-Isopropylolomoucine stock solution (in DMSO)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- 96-well or 384-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader

- Prepare serial dilutions of N9-Isopropylolomoucine in kinase assay buffer.
- In a multi-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-inhibitor control.
- Add the CDK/cyclin enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.



 Calculate the percentage of inhibition for each concentration of N9-Isopropylolomoucine and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol measures the effect of **N9-Isopropylolomoucine** on cell proliferation and viability.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- N9-Isopropylolomoucine stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of N9-Isopropylolomoucine in complete culture medium.
- Remove the old medium and add the medium containing different concentrations of the inhibitor or vehicle control.
- Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.



- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with **N9-Isopropylolomoucine**.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- N9-Isopropylolomoucine stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

- Seed cells and treat with **N9-Isopropylolomoucine** or vehicle control for the desired time.
- Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- · Wash the cells with cold PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.



- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer.
- Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Apoptosis Assay by Annexin V Staining

This protocol quantifies the induction of apoptosis by N9-Isopropylolomoucine.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- N9-Isopropylolomoucine stock solution (in DMSO)
- Annexin V-FITC (or other fluorescent conjugate)
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- Flow cytometer

- Seed cells and treat with N9-Isopropylolomoucine or vehicle control for the desired time to induce apoptosis.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer.



- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Add more binding buffer to each sample.
- Analyze the stained cells promptly by flow cytometry.
- Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion

N9-Isopropylolomoucine is a potent inhibitor of cyclin-dependent kinases with significant potential in cancer research and drug development. Its ability to induce cell cycle arrest and apoptosis, coupled with its effects on inflammatory signaling pathways, makes it a valuable tool for studying these fundamental cellular processes. The experimental protocols and pathway diagrams provided in this guide are intended to support further investigation into the therapeutic applications of **N9-Isopropylolomoucine** and related compounds. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

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